N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C18H21BN2O3. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science. It is characterized by the presence of a pyridine ring, a benzamide group, and a dioxaborolane moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. This reaction yields N-3-pyridinylbenzamide.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups replacing the dioxaborolane moiety .
Scientific Research Applications
N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting various biological molecules and ions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for treating cancer and other diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By interacting with these targets, the compound can influence various biological processes, such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with similar borate and sulfonamide groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane group and is used in similar synthetic applications.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid: Another compound with a dioxaborolane moiety used in organic synthesis.
Uniqueness
N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a pyridine ring, benzamide group, and dioxaborolane moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H21BN2O3 |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-pyridin-3-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(22)21-15-9-6-10-20-12-15/h5-12H,1-4H3,(H,21,22) |
InChI Key |
IPSRSUBZSPCCND-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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